1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one
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Overview
Description
1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis may begin with a quinoline derivative.
Allylation: Introduction of the allyl group through an allylation reaction using allyl bromide and a base such as potassium carbonate.
Amination: Introduction of the amino group via nucleophilic substitution using an appropriate amine.
Cyclization: Formation of the dihydroquinolinone core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amino and allyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to bioactive quinoline derivatives.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
6-Aminoquinoline: Lacks the allyl group but has similar biological activities.
1-Allyl-3,4-dihydroquinolin-2(1h)-one: Lacks the amino group but shares the allyl and dihydroquinolinone core.
Uniqueness
1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of both the allyl and amino groups, which can enhance its reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-amino-1-prop-2-enyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h2,4-5,8H,1,3,6-7,13H2 |
InChI Key |
ZEBQAMJMNQJCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)CCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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